molecular formula C6H7N3O3S B15246359 Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B15246359
M. Wt: 201.21 g/mol
InChI Key: NPGAAMSRNHRAOO-UHFFFAOYSA-N
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Description

Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a formamido (-NHCHO) group at position 5 and an ethyl ester at position 2. The formamido group distinguishes it from related compounds, influencing its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

ethyl 5-formamidothiadiazole-4-carboxylate

InChI

InChI=1S/C6H7N3O3S/c1-2-12-6(11)4-5(7-3-10)13-9-8-4/h3H,2H2,1H3,(H,7,10)

InChI Key

NPGAAMSRNHRAOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and formamido groups undergo hydrolysis under controlled conditions:

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 4–6 hours5-Formamido-1,2,3-thiadiazole-4-carboxylic acid + Ethanol
Basic HydrolysisNaOH (2M), 80°C, 3 hoursSodium 5-formamido-1,2,3-thiadiazole-4-carboxylate + Formamide

The ester group hydrolyzes preferentially under basic conditions, while acidic conditions cleave both the ester and formamido groups.

Substitution Reactions

The formamido group at position 5 is susceptible to nucleophilic substitution:

Nucleophile Reagents Product
AminesR-NH₂, DMF, 60°C5-Amino-1,2,3-thiadiazole-4-carboxylate derivatives
ThiolsR-SH, K₂CO₃, ethanol5-Sulfanyl-1,2,3-thiadiazole-4-carboxylate derivatives
HalogensHBr, PBr₃Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate (precursor for fused rings)

Halogenation at position 5 enables further functionalization, such as Suzuki couplings or cyclizations .

Cyclization Reactions

The compound participates in ring-forming reactions to synthesize complex heterocycles:

Reagent Conditions Product
DCC (Dicyclohexylcarbodiimide)DMF, 120°C, 12 hoursFused 1,3,6-thiadiazepines (e.g., triazolobenzothiadiazepines)
MSCN (Thiocyanate)Methanol, reflux5-Amino-1,2,4-thiadiazole derivatives (via amidoxime intermediates)

Cyclization often requires activation of the carboxylate group or formamido nitrogen .

Oxidation Reactions

Controlled oxidation modifies substituents on the thiadiazole ring:

Oxidizing Agent Conditions Product
KMnO₄H₂O, 100°C5-Oxo-1,2,3-thiadiazole-4-carboxylic acid
Ozone-78°C, CH₂Cl₂Degradation products (sulfonic acids)

Oxidation typically targets the formamido group, leading to ketone or carboxylic acid derivatives.

Reaction Mechanisms

  • Nucleophilic Substitution : The formamido group’s electron-withdrawing nature activates position 5 for nucleophilic attack, facilitated by polar aprotic solvents like DMF.

  • Ring-Opening : Strong acids (e.g., H₂SO₄) protonate the thiadiazole nitrogen, inducing ring cleavage and forming linear sulfonamide intermediates.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique features:

Compound Key Reactivity
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylateHigher electrophilicity at C5; used in cross-coupling reactions
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateReduced substitution at C5; prefers electrophilic aromatic substitution
4-(Carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamideBioactivity-driven reactivity (enzyme inhibition)

Scientific Research Applications

Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 5 of the 1,2,3-thiadiazole ring critically determines the compound’s reactivity and applications. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate -NH₂ C₅H₇N₃O₂S 173.19 123–125 Pharmaceutical intermediate
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate -Cl C₅H₅ClN₂O₂S 192.62 N/A Reactive in nucleophilic substitutions
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate -SO₂C₆H₅ C₁₁H₁₀N₂O₄S₂ 298.34 N/A Potential electronic modulation
Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate -NHC(O)OC₆H₅ C₁₂H₁₂N₄O₄S 308.31 N/A Carbamate-like structure; supplier-listed
Ethyl 5-formamido-1,2,3-thiadiazole-4-carboxylate -NHCHO C₆H₇N₃O₃S 201.21 (theoretical) N/A Enhanced H-bonding; inferred solubility

Key Differences in Properties and Reactivity

  • Electronic Effects: The amino group (-NH₂, 173.19 g/mol) is electron-donating, enhancing nucleophilicity at position 5. In contrast, the chloro substituent (-Cl, 192.62 g/mol) is electron-withdrawing, increasing reactivity toward nucleophilic substitution .
  • Synthetic Utility: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4) serves as a precursor for further derivatization, such as formylation to yield the formamido derivative . Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (CAS 6702-95-0) is reactive in cross-coupling or substitution reactions, enabling access to diverse analogs .
  • Biological Activity: The phenoxycarbonylamino derivative (CAS 2037-81-2) may exhibit altered pharmacokinetics due to its carbamate group, which is resistant to hydrolysis compared to the formamido’s amide .

Q & A

Basic Research Question

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC₅₀ values can be determined via dose-response curves .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ and selectivity indices .
    Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

How should researchers address challenges in crystallographic data refinement for this compound, particularly with high-resolution or twinned data?

Advanced Research Question

  • Handling Twinning :
    • Use the TWIN/BASF commands in SHELXL to refine twinned data. Test for pseudo-merohedral twinning via the Hooft parameter .
    • Validate with the R₁(int) parameter; values > 0.5 indicate significant twinning .
  • High-Resolution Data :
    • Refine anisotropic displacement parameters for non-H atoms.
    • Apply restraints to avoid overfitting, especially for flexible groups (e.g., ethyl ester) .
      Software Tools : Combine SHELXL with WinGX for structure validation and ORTEP for graphical representation .

What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Advanced Research Question

  • Dynamic Effects : Consider tautomerism (e.g., thiadiazole ring protonation states) or solvent-induced shifts in NMR. Use variable-temperature NMR to detect equilibrium processes .
  • DFT Validation :
    • Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra.
    • Adjust solvation models (e.g., PCM for ethanol) to improve agreement .
  • X-ray Refinement : Cross-validate bond lengths/angles with crystallographic data to confirm structural assignments .

How can the synthesis of this compound be scaled up while maintaining purity and yield?

Advanced Research Question

  • Continuous Flow Reactors : Replace batch reactions with flow systems to enhance mixing and heat transfer, reducing side reactions .
  • Parameter Optimization :
    • Temperature: Maintain 80–100°C for efficient substitution.
    • Solvent: Use DMF for higher solubility at scale.
    • Catalyst Loading: Optimize triethylamine (0.5–1.0 eq.) to minimize byproducts .
      Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane) for larger batches .

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